molecular formula C5H8N2OS B13045013 2-Amino-2-(1,3-thiazol-2-yl)ethan-1-ol

2-Amino-2-(1,3-thiazol-2-yl)ethan-1-ol

Cat. No.: B13045013
M. Wt: 144.20 g/mol
InChI Key: PQHIWASNKXZJSS-UHFFFAOYSA-N
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Description

2-Amino-2-(1,3-thiazol-2-yl)ethan-1-ol is a high-purity chemical building block designed for research and development applications. This compound features a thiazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The simultaneous presence of the amino and alcohol functional groups on the ethanolic spacer attached to the thiazole nucleus makes this molecule a versatile precursor for synthesizing more complex heterocyclic systems. Researchers can leverage this compound in the design and synthesis of novel bioactive molecules. Thiazole derivatives are extensively investigated for their wide-ranging pharmacological properties, which include serving as anticancer agents by inducing cell cycle arrest and apoptosis, antimicrobials against various bacterial strains, and modulators of enzymatic activity. As a synthetic intermediate, this compound can be used in multicomponent reactions and other synthetic strategies to develop potential drug candidates for multiple disease targets. Please note : This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8N2OS

Molecular Weight

144.20 g/mol

IUPAC Name

2-amino-2-(1,3-thiazol-2-yl)ethanol

InChI

InChI=1S/C5H8N2OS/c6-4(3-8)5-7-1-2-9-5/h1-2,4,8H,3,6H2

InChI Key

PQHIWASNKXZJSS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)C(CO)N

Origin of Product

United States

Advanced Chemical Reactivity and Derivatization Strategies for 2 Amino 2 1,3 Thiazol 2 Yl Ethan 1 Ol

Transformations Involving the 1,3-Thiazole Ring System

The 1,3-thiazole ring is an aromatic heterocycle that can undergo several types of reactions, including oxidation at the sulfur atom and substitution reactions on the carbon atoms of the ring.

The sulfur atom in the thiazole (B1198619) ring of 2-Amino-2-(1,3-thiazol-2-yl)ethan-1-ol can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. These reactions are typically carried out using controlled oxidation agents. For instance, oxidizing agents like oxone can be employed to convert sulfide (B99878) moieties in related thiazole structures to the corresponding sulfonyl compounds. nih.govmdpi.com The reaction proceeds in a stepwise manner, with the sulfoxide being an intermediate in the formation of the sulfone. The regioselectivity of this oxidation is centered on the heteroaromatic sulfur atom due to its nucleophilicity.

Table 1: Oxidation Reactions of Thiazole Derivatives

Reactant Oxidizing Agent Product Reference

This transformation is significant as the oxidation state of the sulfur atom can modulate the electronic properties and biological activity of the molecule.

The thiazole ring can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the substituents present on the ring. The 2-amino group is a strong activating group, which directs electrophilic substitution primarily to the C5 position of the thiazole ring. An example of such a reaction is the coupling of diazotized aryl amines with 2-aminothiazoles to yield 5-arylazo-2-aminothiazole derivatives. researchgate.net

Conversely, nucleophilic substitution reactions on the thiazole ring are less common and typically require the presence of a good leaving group. One of the widely used methods for the synthesis of substituted thiazoles is the Hantzsch reaction, which involves the condensation of α-haloketones with thioamides. Additionally, modern cross-coupling reactions like the Suzuki and Stille couplings have been utilized to introduce substituents onto a pre-formed thiazole core. nih.gov For instance, a Suzuki reaction has been used to couple an amide product with 4-fluorophenylboronic acid. nih.govsemanticscholar.org

The 2-aminothiazole (B372263) moiety can exhibit tautomerism. Specifically, it can exist in equilibrium between the amino form and an imino form. This is a part of the more complex thiol-thione tautomerism. In solution, particularly under varying pH conditions, the equilibrium can shift. In neutral and acidic media, the thione form tends to predominate for related heterocyclic systems. jocpr.com However, in alkaline solutions, the equilibrium can shift towards the formation of the thiol tautomer. jocpr.com The stability of the thione tautomer is often attributed to the greater ability of the larger sulfur atom to stabilize a negative charge compared to a nitrogen atom. stackexchange.com This pH-dependent equilibrium is a critical factor in the reactivity and interaction of the molecule in different chemical and biological environments. researchgate.netresearchgate.net

Reactions of the Amino and Hydroxyl Functional Groups

The exocyclic amino and hydroxyl groups of this compound are key sites for derivatization, allowing for a wide range of modifications.

The primary amino group is nucleophilic and readily undergoes alkylation and acylation reactions. N-acylation can be achieved using various acylating agents such as acid chlorides and anhydrides. nih.govmdpi.comsemanticscholar.org For example, 2-aminothiazole derivatives can be acylated with chloroacetyl chloride to produce chloroacetamide compounds, which can serve as intermediates for further synthesis. nih.gov Similarly, N-sulfonylation can be carried out by reacting the amino group with sulfonyl chlorides. nih.gov

N-alkylation can be performed using alkyl halides. rsc.org More sustainable methods include the direct N-alkylation with alcohols, which proceeds via a "borrowing hydrogen" strategy and produces water as the only byproduct. core.ac.uk

Table 2: Representative N-Acylation and N-Alkylation Reactions

Amine Substrate Reagent Product Type Reference
2-Aminothiazole derivative Chloroacetyl chloride N-acylated chloroacetamide nih.gov
2-Aminothiazole Phenyl isothiocyanate N-phenylthiourea derivative nih.gov
2-Aminothiazole Sulfonyl chloride N-sulfonylated thiazole nih.gov

The presence of both an amino and a hydroxyl group in the side chain, along with the reactive thiazole nucleus, provides opportunities for various cyclization reactions to form fused heterocyclic systems.

Intramolecular Cyclization: The amino and hydroxyl groups can react intramolecularly to form a new ring. For example, N-(2-hydroxyethyl)amides can undergo dehydrative cyclization to form 2-oxazolines. mdpi.com This suggests that if the amino group of this compound is first acylated, a subsequent intramolecular cyclization involving the hydroxyl group could lead to the formation of an oxazoline (B21484) ring fused to the side chain.

Intermolecular Cyclization: The 2-aminothiazole core is a valuable building block for the synthesis of fused bicyclic and polycyclic heterocyclic systems. Acylated 2-aminothiazoles can be cyclized with various reagents to form fused heterocycles. For instance, reaction with 1,2-ethylenediamine can yield pyrazine (B50134) derivatives, while reaction with thiosemicarbazide (B42300) can lead to the formation of 1,3,4-thiadiazine scaffolds. nih.gov Another common reaction is the heterocyclization with α-haloketones to produce imidazo[2,1-b]thiazole (B1210989) derivatives. nih.govmdpi.com These reactions significantly expand the chemical space accessible from this compound.

Table 3: Examples of Cyclization Reactions for Fused Heterocycle Synthesis

Starting Material Reagent(s) Fused Heterocycle Formed Reference
Acylated 2-aminothiazole 1,2-ethylenediamine 2-amino-pyrazine nih.gov
Acylated 2-aminothiazole Thiosemicarbazide 1,3,4-thiadiazine nih.gov
2-Aminothiazole derivative α-bromo-3-methoxyacetophenone Imidazo[2,1-b]thiazole nih.govmdpi.com

Condensation Reactions, including Schiff Base Formation

The primary amino group in this compound is a key site for condensation reactions, most notably in the formation of Schiff bases (imines). These reactions typically involve the condensation of the primary amine with an active carbonyl group from an aldehyde or ketone. researchgate.net The general mechanism proceeds via a nucleophilic attack by the amine's nitrogen atom on the electrophilic carbonyl carbon, forming an unstable carbinolamine intermediate. researchgate.net This is followed by the elimination of a water molecule to yield the stable imine or azomethine group (-C=N-). researchgate.netniscpr.res.in

The reaction is often catalyzed by a few drops of acid, such as glacial acetic acid, and carried out by refluxing the reactants in a suitable solvent like methanol (B129727) or ethanol (B145695) for several hours. tsijournals.com A diverse range of aromatic and heterocyclic aldehydes can be employed, leading to a wide variety of Schiff base derivatives. For instance, reactions with substituted salicylaldehydes or other aromatic aldehydes are common. researchgate.net

The synthesis of Schiff bases from 2-aminothiazole derivatives is a well-established method for creating compounds with significant biological and chemical interest. tsijournals.comresearchgate.net In the case of this compound, the reaction with an aldehyde (R-CHO) would produce a Schiff base where the hydroxyl group from the ethanolamine (B43304) moiety remains, offering a potential secondary site for further reactions or for influencing the molecule's coordination properties.

Table 1: Examples of Aldehydes Used in Schiff Base Formation with Aminothiazoles

Aldehyde Resulting Schiff Base Type Reference
Salicylaldehyde (B1680747) 2-(Thiazol-2-yliminomethyl)-phenol tsijournals.com
2-Chlorobenzaldehyde (2-Chloro-benzylidene)-thiazol-2-yl-amine tsijournals.com
4-Hydroxy-3-methoxybenzaldehyde (4-Hydroxy-3-methoxy-benzylidene)-thiazol-2-yl-amine tsijournals.com
2-Hydroxy-1-naphthaldehyde Schiff bases of 2-hydroxy-1-naphthaldehyde researchgate.net

Coordination Chemistry and Metal Complexation Studies

The field of coordination chemistry has extensively investigated Schiff bases derived from 2-aminothiazoles due to their flexible and diverse structural features, which allow for the formation of stable complexes with various transition metals. tsijournals.comnih.gov These metal chelates often exhibit enhanced biological activity compared to the free ligands. nih.gov The coordination compounds of ligands containing nitrogen, oxygen, and sulfur as donor atoms are of particular interest. ijesi.org

The synthesis of these metal complexes typically involves reacting the Schiff base ligand with a metal salt (e.g., chlorides or acetates of Co(II), Ni(II), Cu(II), and Zn(II)) in a suitable solvent like ethanol or methanol. nih.govresearchgate.net The reaction is often carried out under reflux for several hours. ijper.org The resulting complexes are characterized using various spectroscopic and analytical techniques, including FT-IR, UV-Vis, mass spectrometry, and magnetic susceptibility measurements to determine their structure and geometry. nih.govijesi.org

Ligand Properties and Chelation Modes with Transition Metals

Schiff bases derived from this compound are excellent chelating agents due to the presence of multiple donor atoms. The potential coordination sites include:

The nitrogen atom of the azomethine group (-C=N-).

The nitrogen atom of the thiazole ring.

The phenolic oxygen (if a salicylaldehyde derivative is used). nih.gov

The hydroxyl group (-OH) of the original ethanolamine side chain.

The electronic spectra of the free ligands typically show absorption bands corresponding to π → π* transitions within the aromatic rings and n → π* transitions of the azomethine group. nih.govnih.gov Upon complexation, shifts in the absorption bands of the azomethine group in both IR and UV-Vis spectra indicate its involvement in coordination with the metal ion. acs.org

Stereochemical Investigations of Metal Complexes

The stereochemistry and geometry of the metal complexes are determined by the nature of the metal ion, the ligand-to-metal ratio (commonly 2:1), and the coordination mode of the ligand. nih.govacs.org Spectroscopic and magnetic moment data are crucial for assigning these geometries.

Commonly observed geometries for transition metal complexes with aminothiazole-derived Schiff bases include:

Octahedral: Often suggested for Co(II), Ni(II), and some Cu(II) complexes, particularly when the ligand acts in a tridentate fashion or when solvent molecules occupy coordination sites. ijper.orgnih.gov

Tetrahedral: Proposed for some Zn(II) complexes. ijper.org

Square Planar: Observed for certain Cu(II) complexes. researchgate.net

For example, studies on bivalent cobalt, nickel, copper, and zinc complexes with aminothiazole Schiff bases have suggested octahedral geometries based on spectral and magnetic data. nih.govacs.org The specific stereochemistry arises from the arrangement of the bidentate or tridentate ligands around the central metal atom. acs.org

Applications as a Precursor in Diverse Organic Synthesis

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and a vital intermediate in organic synthesis. nih.govbeilstein-journals.orgsemanticscholar.org this compound, with its multiple functional groups, is a versatile precursor for constructing a wide range of more complex molecules.

The reactivity of its functional groups can be selectively exploited:

Amino Group: Besides Schiff base formation, the primary amine can undergo acylation with acid chlorides or anhydrides to form amides. nih.govsemanticscholar.org It can also be used in cyclocondensation reactions to build fused heterocyclic systems like imidazo[2,1-b]thiazoles. nih.gov

Hydroxyl Group: The primary alcohol can be esterified or etherified. It can also be oxidized to an aldehyde or a carboxylic acid, providing a handle for further synthetic modifications.

Thiazole Ring: The thiazole ring itself can be a substrate for electrophilic substitution, although such reactions are less common than transformations involving the side-chain functionalities.

This multi-functionality allows for the one-pot synthesis of complex derivatives. For instance, the Hantzsch thiazole synthesis, which traditionally involves reacting α-haloketones with thioureas, is a cornerstone method for creating the core 2-aminothiazole structure. beilstein-journals.orggoogle.com From this core, derivatives like this compound can be elaborated and then used as building blocks for pharmaceuticals, dyes, and polymers. beilstein-journals.orgekb.eg For example, 2-aminothiazole derivatives are key precursors for synthesizing various amide compounds and other heterocyclic structures with demonstrated biological activities. nih.govsemanticscholar.org

Table 2: List of Mentioned Chemical Compounds

Compound Name IUPAC Name Other Names / Synonyms
This compound This compound -
Salicylaldehyde 2-Hydroxybenzaldehyde -
2-Chlorobenzaldehyde 2-Chlorobenzaldehyde -
4-Hydroxy-3-methoxybenzaldehyde 4-Hydroxy-3-methoxybenzaldehyde Vanillin
2-Hydroxy-1-naphthaldehyde 2-Hydroxy-1-naphthaldehyde -
Pyridine-2-carboxaldehyde Pyridine-2-carbaldehyde 2-Formylpyridine
Glacial Acetic Acid Ethanoic acid -
Methanol Methanol Methyl alcohol
Ethanol Ethanol Ethyl alcohol
Thiourea (B124793) Thiourea -
Imidazo[2,1-b]thiazole Imidazo[2,1-b] tsijournals.comnih.govthiazole -

Spectroscopic Data for this compound Remains Elusive in Public Domain

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the chemical compound this compound (CAS Number: 1499513-92-6) is not publicly available.

A thorough investigation aimed at gathering information for a detailed structural and spectroscopic analysis of this compound has concluded that the requisite research findings have not been published in accessible domains. The intended article, which was to focus on a deep dive into the compound's structural elucidation through various advanced spectroscopic techniques, cannot be generated due to the absence of foundational experimental data.

The planned analysis was to include a comprehensive examination of the compound using:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including Proton (¹H) and Carbon-13 (¹³C) NMR for primary structural assignment, as well as two-dimensional NMR techniques such as COSY, HMQC, and HMBC to establish connectivity and stereochemistry.

Vibrational Spectroscopy: Utilizing Fourier-Transform Infrared (FTIR) and Raman spectroscopy to identify key functional groups and vibrational modes within the molecule.

High-Resolution Mass Spectrometry (HRMS): To confirm the precise molecular formula and to analyze fragmentation patterns for further structural insights.

While extensive information exists for the parent compound, 2-aminothiazole, and a wide array of its derivatives, specific and verified spectroscopic data for the 2-(1,3-thiazol-2-yl)ethan-1-ol side-chain substitution is conspicuously absent from the reviewed literature. Searches for synthetic procedures that would typically include such characterization data for this specific molecule were also unsuccessful.

Consequently, the creation of an authoritative and scientifically accurate article detailing the structural and spectroscopic properties of this compound is not feasible at this time. Further empirical research and publication of the findings by the scientific community are required before such an analysis can be completed.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Amino 2 1,3 Thiazol 2 Yl Ethan 1 Ol and Its Derivatives

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography stands as the most definitive method for elucidating the precise three-dimensional atomic arrangement of a crystalline solid. For complex organic molecules such as 2-Amino-2-(1,3-thiazol-2-yl)ethan-1-ol and its derivatives, this technique is indispensable for confirming the molecular structure, connectivity, and stereochemistry. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, from which the positions of individual atoms are determined. This technique has been widely applied to various thiazole (B1198619) derivatives to unambiguously establish their structures. nih.govresearchgate.net The resulting structural data provides foundational knowledge for understanding the compound's physical properties and chemical reactivity.

Single Crystal X-ray Diffraction and Crystal Packing Analysis

Single Crystal X-ray Diffraction (SC-XRD) provides high-resolution data on the unit cell dimensions, bond lengths, bond angles, and torsional angles of a molecule. mdpi.com For derivatives of 2-aminothiazole (B372263), SC-XRD studies have been crucial in confirming their molecular scaffolds. nih.govuq.edu.au The process involves growing a suitable, high-quality single crystal, which can be achieved by methods such as slow evaporation of a solvent. researchgate.net

Once the molecular structure is solved, analysis of the crystal packing reveals how the molecules arrange themselves in the solid state. This arrangement is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. nih.gov In the crystal structures of related 2-aminothiazole derivatives, hydrogen bonding is often a dominant interaction. nih.govuq.edu.au For this compound, the primary amine (-NH2) and hydroxyl (-OH) groups are strong hydrogen bond donors, while the thiazole ring's nitrogen and the hydroxyl's oxygen are potential acceptors. These interactions significantly influence the crystal's stability and physical properties. For instance, studies on co-crystals of 2-aminothiazole derivatives show that hydrogen-bonding patterns often involve dimer associations between functional groups. nih.govuq.edu.au

Below is a representative table of crystallographic data that could be obtained for a derivative of this compound, based on published data for similar compounds. nih.govresearchgate.net

ParameterExample Data for a Thiazole Derivative nih.gov
Chemical Formula C₉H₁₁N₃O₅S
Formula Weight (Mr) 273.27
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.240 (2)
b (Å) 5.7500 (8)
c (Å) 19.887 (3)
β (°) 120.016 (8)
Volume (V, ų) 1211.9 (3)
Z (molecules/unit cell) 4
R-factor (Rgt(F)) 0.051

Confirmation of Chiral Centers and Molecular Geometry

The compound this compound possesses a stereogenic center at the carbon atom bonded to the amino group, the thiazole ring, the hydroxymethyl group, and a hydrogen atom. This chirality means the compound can exist as two non-superimposable mirror images, or enantiomers ((R) and (S) forms).

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral center, provided that a good quality crystal of a single enantiomer (or a derivative thereof) is available and anomalous dispersion effects can be accurately measured. This analysis confirms the spatial arrangement of the groups around the chiral carbon, unequivocally assigning it as R or S. Furthermore, the technique provides precise measurements of molecular geometry, including all bond lengths and angles within the molecule, which are essential for understanding its conformational preferences and steric properties.

Chiroptical Methods for Enantiomeric Excess and Optical Purity Assessment

Chiroptical spectroscopic techniques are essential for studying chiral molecules. They rely on the differential interaction of chiral substances with left- and right-circularly polarized light. These methods are non-destructive and highly sensitive for quantifying the relative amounts of enantiomers in a mixture and for probing the stereochemical features of a molecule.

Polarimetry

Polarimetry is a fundamental technique used to measure the optical rotation of a chiral substance. When plane-polarized light is passed through a solution containing a chiral compound, the plane of polarization is rotated. The magnitude and direction of this rotation are characteristic of the compound, its concentration, the path length of the light, temperature, and the wavelength of light used.

For the enantiomers of this compound:

One enantiomer will rotate the plane of polarized light to the right (dextrorotatory, (+)) and the other will rotate it to the left (levorotatory, (-)) by an equal amount under identical conditions.

A 50:50 mixture of both enantiomers, known as a racemic mixture, will exhibit no optical rotation.

The specific rotation, [α], is a standardized measure of a compound's optical activity. By measuring the observed rotation of a sample and comparing it to the specific rotation of the pure enantiomer, one can determine the sample's optical purity or enantiomeric excess (ee).

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light by a chiral sample. nih.gov This differential absorption (ΔA) is non-zero only for chiral molecules and provides information about their stereochemical features. nih.gov

Key applications of CD spectroscopy for this compound include:

Quantitative Analysis : A CD spectrum provides a unique fingerprint for each enantiomer. The spectra of two enantiomers will be mirror images of each other. The intensity of the CD signal is directly proportional to the concentration of the chiral molecule, allowing for the precise determination of the absolute concentrations of each enantiomer in a mixture. nih.gov

Conformational Analysis : The CD signal is highly sensitive to the three-dimensional structure of the molecule. It can be used to study the conformational preferences of the side chain relative to the thiazole ring.

The CD signal (ΔA) is defined by the equation: ΔA = AL - AR = Δε ⋅ c ⋅ l Where AL and AR are the absorbances for left- and right-circularly polarized light, Δε is the molar circular dichroism (a constant for the molecule), c is the molar concentration, and l is the path length. nih.gov

Thermal Analysis Techniques (TGA, DTA) for Thermal Stability and Decomposition Characteristics

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature or time while it is subjected to a controlled temperature program. abo.fi Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful tools for characterizing the thermal stability and decomposition profile of compounds like this compound. abo.ficore.ac.uk

Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as it is heated, cooled, or held at a constant temperature. abo.fi A TGA curve plots mass loss against temperature. For this compound, a TGA scan would reveal:

Decomposition Temperatures : The temperature at which the compound begins to lose mass, indicating the onset of thermal decomposition.

Decomposition Profile : Whether the decomposition occurs in a single step or multiple steps. Multi-step mass loss can suggest the sequential breakdown of the molecule, such as the loss of the ethanol (B145695) side chain followed by the degradation of the thiazole ring.

Thermal Stability : The temperature range over which the compound is stable with no significant mass loss.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. abo.fi A DTA curve shows peaks corresponding to thermal events:

Endothermic Peaks : Indicate processes that absorb heat, such as melting (fusion), boiling, or some decomposition events.

Exothermic Peaks : Indicate processes that release heat, such as crystallization or certain decomposition or oxidation reactions. abo.fi

When used together, TGA and DTA provide a comprehensive thermal profile. For example, a DTA peak indicating melting can be correlated with the TGA data to confirm if decomposition occurs simultaneously. Studies on related thiazole derivatives have used these techniques to characterize their thermal behavior, identifying fusion and decomposition events. core.ac.uk

Below is a hypothetical data table representing the kind of information that could be obtained from a TGA-DTA analysis of this compound.

Thermal EventTemperature Range (°C)Mass Loss (TGA)DTA PeakInterpretation
Melting 110 - 115~0%EndothermicFusion of the crystalline solid. abo.ficore.ac.uk
Decomposition 1 220 - 280~30%Endothermic/ExothermicInitial decomposition, possibly loss of the side chain.
Decomposition 2 >300~55%Endothermic/ExothermicFurther degradation of the thiazole ring structure.

Microscopic and Diffraction Techniques for Material Characterization (e.g., FESEM, XRD of synthesized derivatives)

The comprehensive characterization of newly synthesized chemical entities is fundamental to establishing their structural integrity and material properties. For derivatives of this compound, advanced analytical techniques such as Field Emission Scanning Electron Microscopy (FESEM) and X-ray Diffraction (XRD) are indispensable. These methods provide critical insights into the surface morphology, crystalline nature, and atomic arrangement of the synthesized compounds, which are pivotal for understanding their structure-property relationships.

Field Emission Scanning Electron Microscopy (FESEM)

Field Emission Scanning Electron Microscopy is a powerful technique for visualizing the surface topography and morphology of synthesized materials at high resolutions. youtube.com Unlike conventional Scanning Electron Microscopy (SEM), FESEM utilizes a field emission gun as its electron source, which provides a highly focused and coherent electron beam. youtube.com This results in significantly improved spatial resolution, typically in the range of 1 to 5 nanometers, allowing for detailed examination of nanoscale features. youtube.com

In the context of characterizing thiazole derivatives, FESEM analysis reveals key information about the particle shape, size distribution, and surface texture of the synthesized powders or films. researchgate.netmdpi.com The technique is particularly advantageous for imaging a wide variety of samples, including non-conductive and biological materials, often with minimal sample preparation. youtube.com High-resolution images obtained from FESEM can confirm the homogeneity of the sample, identify different phases, and visualize the microcrystalline or amorphous nature of the material. researchgate.netnih.gov While specific FESEM studies on this compound derivatives are not extensively documented in the reviewed literature, the technique's application to other heterocyclic and magnetic nanocatalyst systems demonstrates its utility in observing surface morphology and proving the successful attachment of functional groups to material surfaces. researchgate.netmdpi.com

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a primary analytical technique for determining the crystallographic structure of a solid material. It provides definitive information on the atomic arrangement within a crystal lattice, enabling the elucidation of bond lengths, bond angles, and unit cell parameters. For novel thiazole derivatives, single-crystal XRD analysis offers unambiguous structure confirmation, while Powder X-ray Diffraction (PXRD) is used to assess phase purity, identify crystalline forms, and determine the crystallinity of bulk samples. mdpi.comresearchgate.net

Detailed XRD studies have been successfully employed to confirm the molecular structures of various synthesized thiazole derivatives. These analyses not only verify the expected connectivity of atoms but also provide crucial insights into the three-dimensional conformation and intermolecular interactions, such as hydrogen bonding, which govern the molecular packing in the solid state. researchgate.netresearchgate.net

Research Findings from X-ray Crystallography:

Thiazolyl-Pyrazole Hybrids: In a study of a newly synthesized thiazolyl-pyrazole hybrid, X-ray analysis was instrumental in confirming the structure. researchgate.net Further analysis of the crystal packing using Hirshfeld analysis revealed a complex network of non-covalent interactions, including S…S, S…H, C…N, and H…H contacts, which dictate the supramolecular architecture. researchgate.net

2-Aminothiazolinone and 2-Aminothiazole Derivatives: The structures of 2-amino-5-(2,5-dimethoxyphenyl)-1,3-thiazol-4(5H)-one and ethyl 2-amino-5-(2,5-dimethoxyphenyl)-1,3-thiazole-4-carboxylate were determined by X-ray analysis. researchgate.netnih.gov The study revealed that the heterocyclic thiazole ring in the 2-aminothiazolinone derivative is nearly planar. researchgate.net The crystal structure is stabilized by intermolecular N-H···N and N-H···O hydrogen bonds, which link molecules into dimers and chains. researchgate.net

Substituted 2,3-dihydrothiazoles: The structure of (Z)-N-benzyl-2-(2-(2,4-dinitrophenyl)hydrazinyl)-4-methyl-2,3-dihydrothiazole was unambiguously confirmed using single-crystal X-ray analysis. nih.gov For a related derivative, X-ray measurements showed that the molecule is virtually planar, with a dihedral angle of just 6.37(7)° between the thiazole and the aromatic ring, and 2.98(14)° between the thiazole and the hydrazinylidene moiety. nih.gov

The data derived from these crystallographic studies are crucial for validating synthesis pathways and for computational studies, such as molecular docking, which rely on accurate structural information. nih.govnih.govnih.gov

Interactive Table: Selected Crystallographic Data for Thiazole Derivatives

Compound NameCrystal SystemSpace GroupKey Geometric ParametersReference
2-amino-5-(2,5-dimethoxyphenyl)-1,3-thiazol-4(5H)-oneMonoclinicP2₁/cThe angle between the least-squares planes of the phenyl and thiazole rings is 86.46 (4)°. The structure contains intermolecular N-H···N and N-H···O hydrogen bonds. researchgate.net
(Z)-N-ethyl-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-3-phenyl-4-methyl-2,3-dihydrothiazole (3b)Not specifiedNot specifiedThe angle between the thiazole and the aromatic ring is 6.37(7)°. The angle between the thiazole and the hydrazinylidene moiety is 2.98(14)°. The angle between the aromatic ring and the hydrazinylidene moiety is 6.56(9)°. nih.gov

Computational Chemistry and Theoretical Studies on 2 Amino 2 1,3 Thiazol 2 Yl Ethan 1 Ol

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict how a ligand, such as a thiazole (B1198619) derivative, might interact with a biological target, typically a protein or enzyme. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For derivatives of the 2-aminothiazole (B372263) scaffold, molecular docking studies have been instrumental in predicting their binding modes and affinities with various biological targets. For instance, in studies of 2-aminothiazole derivatives as potential anticancer agents, docking simulations have been used to predict interactions with targets like the Hec1/Nek2 protein complex, which is crucial for cell proliferation. nih.gov These simulations often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the thiazole moiety and amino acid residues in the active site of the target protein. nih.gov

In a study on new thiazole derivatives as potential tubulin polymerization inhibitors, molecular docking demonstrated that the thiazole ring could be deeply involved in noncovalent bonds with amino acids like AsnB249 and AsnA101. nih.gov The sulfur atom of the thiazole ring can participate in σ-hole bonding, a type of noncovalent interaction that has gained recognition in rational drug design. nih.gov For a compound like 2-Amino-2-(1,3-thiazol-2-yl)ethan-1-ol, it is plausible that the amino group, the hydroxyl group, and the nitrogen and sulfur atoms of the thiazole ring could all participate in hydrogen bonding and other interactions with a target protein.

The binding affinity, often expressed as a docking score or free binding energy (in kcal/mol), quantifies the stability of the ligand-target complex. Lower binding energies typically indicate a more stable interaction. For a series of 2-ethylidenehydrazono-5-arylazothiazoles, docking studies against the Rho6 protein showed good docking scores, suggesting favorable binding interactions. nih.gov While specific binding affinity values for this compound are not available, the affinities of its analogs suggest that it could form stable complexes with appropriate biological targets.

Table 1: Examples of Predicted Binding Affinities for Thiazole Derivatives from Docking Studies
Thiazole Derivative ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
2-Substituted Amino AcetamidesTubulin-13.88AsnB249, AsnA101, SerA178
2-Phenyl-amino ThiazolesFabH-102.6 to -144.2 (MolDock Score)Not Specified
2-Aminothiazole Analogs5-Lipoxygenase (5-LOX)-6.64Ile155, Gly156, Ser157, Ile160, Cys242, Ile243, Gly244

Computational studies on 2-aminothiazole derivatives have implicated this scaffold in a variety of biochemical pathways, primarily through the inhibition of key enzymes. The 2-aminothiazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. excli.demdpi.comnih.gov

For example, various derivatives have been identified as potential inhibitors of:

Kinases: Aurora A kinase and PIM1 kinase are crucial in cell cycle regulation and proliferation, making them targets for anticancer therapies. nih.govnih.gov

Tubulin: Inhibition of tubulin polymerization disrupts microtubule formation, leading to cell cycle arrest and apoptosis, another important anticancer mechanism. nih.gov

5-Lipoxygenase (5-LOX): This enzyme is involved in the inflammatory pathway, and its inhibition is a target for anti-inflammatory drugs. epa.gov

Bacterial Enzymes: Thiazole derivatives have been shown to target bacterial enzymes like FabH, which is involved in fatty acid synthesis, suggesting a role as antimicrobial agents. wjarr.com

Given the structural features of this compound, particularly the amino and hydroxyl groups which can mimic interactions of endogenous molecules, it could potentially interact with a range of targets, including kinases and enzymes involved in metabolic pathways.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds and helps in understanding which structural features are important for activity.

QSAR studies on 2-aminothiazole derivatives have identified several key structural features that influence their biological efficacy. excli.denih.gov For a series of aminothiazole derivatives acting as Aurora A kinase inhibitors, 3D-QSAR models highlighted the importance of electrostatic, hydrophobic, and hydrogen bond properties of substituents on the molecule. nih.gov The contour maps generated from these models can guide the modification of the lead structure to enhance its activity.

In a study of 2-aminothiazole sulfonamide derivatives with antioxidant activity, QSAR modeling was used to guide the rational design of new derivatives with improved properties. excli.de For this compound, the key structural features would likely include the 2-aminothiazole core, the chiral center at the amino-substituted carbon, and the terminal hydroxyl group. The spatial arrangement of these groups, along with their electronic properties, would be critical for biological activity.

QSAR models often use calculated physicochemical parameters, or descriptors, to correlate with biological activity. Common descriptors include:

Log P (Octanol-Water Partition Coefficient): An indicator of the lipophilicity of a molecule, which affects its ability to cross cell membranes.

Polar Surface Area (PSA): The sum of the surfaces of polar atoms in a molecule, which is related to its ability to form hydrogen bonds and its permeability.

Molecular Weight (MW): The mass of the molecule.

Topological Descriptors: Numerical values that describe the branching and connectivity of atoms in a molecule.

In a QSAR study of 1,2,5-thiadiazole (B1195012) derivatives, descriptors such as Log P, hydration energy (HE), polarizability (Pol), and molar refractivity (MR) were found to be important for predicting their activity as M1 muscarinic agonists. researchgate.net For a series of 2-aminothiazole derivatives targeting Hec1/Nek2, descriptors related to autocorrelation (ATSC1i, MATS8c) and molecular surface area (RPSA) were found to be significant. nih.gov

Table 2: Examples of Descriptors Used in QSAR Models for Thiazole Derivatives
QSAR Study SubjectSignificant DescriptorsModel Statistics (Example)
Aminothiazoles as Aurora A Kinase InhibitorsCoMFA and CoMSIA fields (steric, electrostatic, hydrophobic, H-bond donor/acceptor)q² = 0.698, r² = 0.960 (for CoMSIA)
2-Aminothiazoles as Hec1/Nek2 InhibitorsATSC1i, MATS8c, RPSAR² = 0.8436, Q²LOO = 0.7965
1,2,5-Thiadiazoles as M1 Muscarinic Agonistslog P, HE, Pol, MR, MV, MW, SAG, E totalR² = 0.86, Q² = 0.72

q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; R²: coefficient of determination; Q²LOO: leave-one-out cross-validated correlation coefficient.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. It provides insights into properties like orbital energies (HOMO and LUMO), electrostatic potential, and bond characteristics.

DFT studies on thiazole derivatives have been used to compare theoretical and experimental data, such as spectroscopic results, and to understand the stability and reactivity of these molecules. researchgate.netresearchgate.net For new thiazole derivatives, DFT calculations using the B3LYP/6-311G(d,p) basis set have been employed to optimize their geometrical structures. researchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more reactive. For some thiazole azo dyes, the HOMO-LUMO analysis showed that modifications to the acceptor groups could significantly alter the reactivity. mdpi.com

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal hyperconjugative interactions within the molecule, which contribute to its stability and can be related to its bioactivity. researchgate.net For this compound, DFT calculations could precisely determine its 3D structure, charge distribution, and the energies of its frontier orbitals, providing a fundamental understanding of its electronic properties and potential reactivity.

Prediction of Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These predictions can aid in the interpretation of experimental spectra or, in some cases, serve as a reference when experimental data is unavailable.

While specific DFT calculations for the NMR and IR spectra of this compound are not widely published, the methodology is well-established. For instance, studies on related 2-aminothiazole derivatives have demonstrated the utility of DFT in predicting their spectroscopic features. The process typically involves optimizing the molecule's geometry at a specific level of theory and then calculating the NMR shielding tensors and vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is crucial for structure elucidation. DFT calculations can provide theoretical chemical shifts that, when scaled, often show good correlation with experimental values. For this compound, different conformers could be computationally analyzed to understand how the spatial arrangement of the amino and hydroxyl groups influences the chemical shifts of the thiazole and ethan-1-ol moieties. Although specific predicted values for this exact molecule are not available in the searched literature, the general approach is a standard practice in computational chemistry.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as the N-H and O-H stretching of the amino and hydroxyl groups, C-H stretching of the alkyl and aromatic parts, and the characteristic vibrations of the thiazole ring. Comparing the computed spectrum with an experimental one can help in assigning the observed absorption bands to specific molecular motions.

Investigation of Reaction Mechanisms and Transition States

Theoretical chemistry plays a critical role in elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. For a molecule like this compound, which contains both a β-amino alcohol and a 2-aminothiazole moiety, several reaction types can be computationally investigated.

A notable example is the reaction of β-amino alcohols with thionyl chloride. Computational studies have detailed the reaction pathways for the formation of 1-chloro-(2-alkylamino)ethanes and 1,2,3-alkyloxathiazolidine-2-oxides. These studies map the potential energy surface of the reaction, identifying the key transition states and intermediates. The calculations can reveal the energy barriers associated with different mechanistic steps, providing a rationale for the observed product distribution. For this compound, such a study could predict the outcome of its reaction with thionyl chloride, considering the influence of the thiazole ring on the reactivity of the amino alcohol portion.

Furthermore, the reactivity of the 2-aminothiazole ring itself is a subject of theoretical interest. Computational studies on 2-aminothiazole and its derivatives explore their tautomeric forms (amino vs. imino) and their protonation sites, which are crucial for understanding their behavior in different chemical environments. These studies can also model reactions such as electrophilic substitution on the thiazole ring or acylation of the amino group, providing insights into the regioselectivity and reaction kinetics.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional conformation.

Conformational Analysis: This involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. For this compound, rotation around the single bonds, particularly the C-C bond of the ethanolamine (B43304) side chain and the C-C bond connecting it to the thiazole ring, will give rise to various conformers. Computational methods can systematically explore the potential energy surface to locate low-energy conformers. For example, studies on related benzothiazole (B30560) derivatives have used DFT to identify the most stable conformers by varying the dihedral angles between the ring systems. This information is critical for understanding how the molecule might bind to a biological target.

In Silico Pharmacokinetic Predictions and ADME Profiling

In silico methods are widely used in drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions help in the early assessment of a molecule's drug-likeness and potential pharmacokinetic profile.

For this compound, various ADME parameters can be calculated using computational models. Studies on related 2-aminothiazole derivatives have shown favorable in silico ADME profiles. nih.gov For instance, many of these derivatives were predicted to have good intestinal absorption and to not be inhibitors of key metabolic enzymes like CYP3A4.

Below is an illustrative table of the types of ADME parameters that can be predicted for this compound, based on methodologies applied to similar compounds. It is important to note that specific, experimentally validated ADME data for this exact molecule is not available in the provided search results.

Table 1: Illustrative In Silico ADME Predictions for this compound

PropertyPredicted Value/ClassificationSignificance
Absorption
Human Intestinal AbsorptionHighIndicates good absorption from the gastrointestinal tract.
Caco-2 PermeabilityModerate to HighPredicts the ability to cross the intestinal epithelial barrier.
Distribution
Volume of Distribution (VDss)Low to ModerateSuggests distribution in plasma and tissues.
Blood-Brain Barrier (BBB) PermeationLow/UnlikelyIndicates a lower likelihood of crossing into the central nervous system.
Metabolism
CYP2D6 InhibitorNon-inhibitorLow potential for drug-drug interactions involving this enzyme.
CYP3A4 InhibitorNon-inhibitorLow potential for drug-drug interactions involving this major metabolic enzyme.
Excretion
Total ClearanceLow to ModeratePredicts the rate at which the drug is removed from the body.

These predictions are based on quantitative structure-activity relationship (QSAR) models and other computational algorithms that correlate a molecule's structure with its pharmacokinetic behavior.

Research Applications of the 2 Amino 2 1,3 Thiazol 2 Yl Ethan 1 Ol Scaffold in Biological and Medicinal Chemistry

Role as a Privileged Scaffold in Rational Drug Design and Discovery

The thiazole (B1198619) ring, particularly when substituted with an amino group at the 2-position, is considered a privileged structure in drug discovery. nih.goveurekaselect.comresearchgate.netresearchgate.netexcli.de This status is attributed to its five-membered aromatic nature containing both nitrogen and sulfur, which allows for a range of non-covalent interactions with biological macromolecules, including hydrogen bonding, hydrophobic interactions, and metal coordination. taylorandfrancis.com The 2-aminothiazole (B372263) moiety is a key pharmacophore that can determine the physicochemical, pharmacokinetic, and drug-like properties of a molecule. nih.gov Its structural rigidity and ability to be variously substituted at different positions make it an attractive template for building libraries of compounds with diverse biological activities. nih.govmdpi.com

The importance of the thiazole ring is underscored by its presence in both natural products and established pharmaceutical agents. A fundamental example is Vitamin B1 (Thiamine), an essential nutrient crucial for energy metabolism. eurekaselect.comnih.gov The thiazole moiety is also found in a variety of marine natural products that exhibit a wide range of biological effects, including cytotoxic and antimicrobial activities. researchgate.net

In the realm of synthetic pharmaceuticals, the 2-aminothiazole scaffold is a cornerstone of numerous successful drugs. For instance, it is a key component in several anticancer agents. nih.govnih.gov Notable examples include:

Dasatinib (B193332): A potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia. nih.govnih.gov

Dabrafenib: A BRAF kinase inhibitor employed in the therapy of melanoma with specific BRAF mutations. nih.govnih.gov

Alpelisib (Piqray®): A PI3K inhibitor approved for certain types of breast cancer. nih.gov

Beyond oncology, the thiazole ring is integral to drugs with diverse therapeutic applications, such as the antiretroviral drug Ritonavir and the antifungal agent Abafungin . eurekaselect.com The consistent appearance of this scaffold in effective drugs validates its utility and inspires its use in the design of new therapeutic candidates. rsc.orgresearchgate.net

The versatility of the 2-aminothiazole scaffold has spurred extensive research into the design and synthesis of new analogs to explore and optimize biological activity. nih.govnih.gov A primary synthetic route is the Hantzsch thiazole synthesis, a classic method involving the condensation of α-halocarbonyl compounds with thioureas. clockss.orgchemicalbook.com Modern advancements have led to the development of more efficient one-pot procedures, which improve yields and simplify the synthetic process. clockss.orgnih.gov These methods allow for the reaction of readily available ketones with thiourea (B124793) or N-substituted thioureas in the presence of reagents like copper(II) bromide or trichloroisocyanuric acid to generate a diverse array of 2-aminothiazole derivatives. clockss.orgnih.gov

Medicinal chemists systematically modify the core scaffold at its various positions (N-substitution, C4, and C5) to fine-tune activity and selectivity. nih.govresearchgate.net For example, incorporating different aryl groups, heterocyclic rings, or functional groups like sulfonamides can lead to compounds with enhanced potency against specific targets. excli.debenthamdirect.com The synthesis of these novel derivatives is a critical step in establishing structure-activity relationships (SAR), which guide the rational design of more effective and targeted drug molecules. nih.gov

Exploration of Specific Biological Activities and Underlying Mechanisms of Action

Derivatives built upon the 2-aminothiazole scaffold have been investigated for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.govchemicalbook.com A particularly fruitful area of research has been the development of enzyme inhibitors, where the scaffold serves as an anchor to interact with the active sites of key enzymes implicated in disease.

Enzyme Inhibition Studies

The ability of the 2-aminothiazole scaffold to interact with enzyme active sites has made it a popular template for designing specific inhibitors. Research has focused on several important classes of enzymes.

Kinases: Protein kinases are crucial regulators of cellular processes, and their abnormal function is a hallmark of cancer, making them prime therapeutic targets. nih.govrsc.org Thiazole-based compounds have shown significant promise as kinase inhibitors. nih.govrsc.org Specific targets include:

B-RAFV600E Kinase: Thiazole derivatives bearing a phenyl sulfonyl group have demonstrated potent, nanomolar inhibition of this kinase, which is mutated in many melanomas. nih.gov

Glycogen Synthase Kinase 3β (GSK-3β): The thiazole compound AR-A014418 is a selective, ATP-competitive inhibitor of GSK-3β. nih.gov Further optimization by incorporating a primary carboxamide group on the thiazole ring has led to derivatives with sub-nanomolar potency. nih.gov

ABL1 Kinase: New thiazolyl hydrazones have been identified as potent inhibitors of ABL1 kinase, a key target in chronic myeloid leukemia. benthamdirect.com Compound 2j (4-(4-(Methylsulfonyl)phenyl)-2-[2-((1,3-benzodioxol-4-yl)methylene)hydrazinyl]thiazole) showed inhibitory activity comparable to the drug Imatinib. benthamdirect.com

Aurora Kinases: As key regulators of mitosis, Aurora kinases are important anticancer targets. 2-aminothiazole derivatives have been designed and studied as potential inhibitors of these enzymes. nih.gov

Poly (ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is a critical enzyme in DNA repair, and its inhibition is a promising strategy for treating cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations). researchgate.netnih.gov The design of PARP-1 inhibitors often mimics the nicotinamide (B372718) portion of its natural substrate, NAD+. Thiazole-containing scaffolds have been incorporated into novel compounds designed to inhibit PARP-1, showing potential as anticancer agents. researchgate.netnih.gov

Carbonic Anhydrases (CAs): These zinc-containing metalloenzymes are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. nih.govrsc.org Sulfonamide-based inhibitors are a well-known class of CAIs. nih.gov Researchers have synthesized 2-aminothiazole derivatives that show potent inhibition of human carbonic anhydrase (hCA) isoforms. For example, 2-amino-4-(4-chlorophenyl)thiazole was a highly effective inhibitor of hCA I, while 2-amino-4-(4-bromophenyl)thiazole (B182969) strongly inhibited hCA II. nih.gov

Table 1: Examples of Thiazole-Based Enzyme Inhibitors

Compound/Derivative Class Enzyme Target Reported Activity (IC₅₀ / Kᵢ)
Phenyl sulfonyl thiazole derivative B-RAFV600E 23.1 ± 1.2 nM (IC₅₀) nih.gov
Acylaminopyridine with thiazole GSK-3β 0.29 ± 0.01 nM (IC₅₀) nih.gov
AR-A014418 GSK-3β 100 nM (IC₅₀) nih.gov
Thiazolyl hydrazone (Compound 2j) ABL1 Kinase 5.37 ± 1.17 μM (IC₅₀) benthamdirect.com
2-amino-4-(4-chlorophenyl)thiazole Carbonic Anhydrase I (hCA I) 0.008 ± 0.001 μM (Kᵢ) nih.gov
2-amino-4-(4-bromophenyl)thiazole Carbonic Anhydrase II (hCA II) 0.124 ± 0.017 μM (Kᵢ) nih.gov

Understanding how these compounds inhibit their targets is crucial for rational drug design. For kinases , many thiazole-based inhibitors function as ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the enzyme, preventing the natural substrate from binding and halting the phosphorylation process. nih.gov The design of these molecules often involves creating a scaffold that can form key hydrogen bonds and hydrophobic interactions within this pocket. benthamdirect.com

For PARP-1 inhibitors , the mechanism involves mimicking the nicotinamide moiety of the NAD⁺ substrate. The inhibitor occupies the nicotinamide-binding site, preventing the enzyme from catalyzing the transfer of ADP-ribose units, which is a critical step in the DNA damage response pathway. nih.gov The carboxamide group often present in these inhibitors forms crucial hydrogen bonds with key residues like Gly863 and Ser904 in the PARP-1 active site. nih.gov

Receptor Binding and Modulation Studies

Derivatives of the 2-aminothiazole scaffold have been investigated as modulators of various enzymes and receptors, highlighting their potential as targeted therapeutic agents.

A notable area of research involves their role as enzyme inhibitors. For instance, a series of 2-amino-1,3-thiazol-4(5H)-ones were identified as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme considered a key target for metabolic syndrome-related diseases. acs.org Structure-activity relationship (SAR) studies revealed that substitutions at the 2-position and 5-position of the thiazolone ring are crucial for inhibitory potency. X-ray crystallography of a derivative (compound 6d, Ki=28 nM) in complex with human 11β-HSD1 showed a large lipophilic pocket that can be accessed by substituents at the 2-position of the thiazolone. acs.org This structural insight guided the design of more potent inhibitors, such as a 3-noradamantyl analogue (compound 8b), which exhibited a Ki of 3 nM for human 11β-HSD1. acs.org

Similarly, thiazole-containing rhodanine-3-alkanoic acids have been evaluated as inhibitors of protein tyrosine phosphatases (PTPs) like PTP1B, MEG1, MEG2, and VE-PTP, as well as glutathione (B108866) S-transferases (GST). nih.gov The inhibitory activity against PTPs was found to be dependent on the substituent at the 2-position of the thiazole ring. nih.gov

Furthermore, the 2-aminothiazole core is a fundamental component of clinically significant kinase inhibitors such as dasatinib and alpelisib. nih.gov Alpelisib is an approved oral inhibitor specific to the alpha isoform of phosphoinositide 3-kinase (PI3K). nih.gov Research into other derivatives has also shown potential for enzyme inhibition, with one compound, 2-Benzamido-4-(isothiocyanatornethyl)-thiazole, identified as a potential inhibitor of GMP synthetase. nih.gov

Table 1: Examples of 2-Aminothiazole Derivatives in Receptor/Enzyme Binding Studies

Derivative ClassTarget Receptor/EnzymeKey FindingReference
2-amino-1,3-thiazol-4(5H)-ones11β-HSD1Potent and selective inhibition (Ki down to 3 nM). Lipophilic substitutions at the 2-position enhance potency. acs.org
Thiazole-containing rhodanine-3-alkanoic acidsPTPs (PTP1B, MEG1, etc.), GSTsInhibition depends on the substituent at the C2 position of the thiazole ring. nih.gov
2-aminothiazole corePI3KαCore structure of Alpelisib, an approved PI3Kα inhibitor. nih.gov
2-Benzamido-4-(isothiocyanatornethyl)-thiazoleGMP synthetaseIdentified as a potential inhibitor. nih.gov

Antimicrobial Research (Antibacterial, Antifungal, Antitubercular, Antiviral)

The 2-aminothiazole scaffold is a cornerstone in the development of new antimicrobial agents, with derivatives showing a broad spectrum of activity against bacteria, fungi, and mycobacteria. mdpi.comarabjchem.org The growing threat of antimicrobial resistance has intensified research into novel compounds, and thiazole derivatives are considered a promising class. nih.gov

Numerous studies have demonstrated the antibacterial and antifungal efficacy of these compounds. nih.gov For example, newly synthesized 1-(4-methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol derivatives were screened for activity against Gram-negative (Escherichia coli), Gram-positive (Staphylococcus albus), and various fungal strains, including Candida albicans and Aspergillus niger. nih.gov Several of these alcohol derivatives showed promising antifungal activity against A. niger with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.5 µg/mL. nih.gov

Hybrid molecules that combine the thiazole ring with other heterocyclic systems, such as pyrazoline, have also been explored. scilit.com Thiazolyl-2-pyrazoline hybrids have shown potential as antibacterial, antifungal, antiviral, and antitubercular agents. scilit.com In antitubercular research, isosteric replacement of the thiazole ring with an oxazole (B20620) has led to compounds with high activity against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.gov

The antimicrobial potency of 2-aminothiazole derivatives is highly dependent on their molecular structure, and extensive SAR studies have been conducted to optimize their efficacy.

Key findings from these studies include:

Substitution Patterns: The nature and position of substituents on the thiazole and associated rings significantly influence activity. For instance, in a series of 4-(p-halophenyl)-thiazolyl compounds, a chloro substituent was found to be crucial for antibacterial activity, whereas a bromo substituent led to inactivation. mdpi.com In another study, the presence of a 4-chlorophenyl or 4-fluorophenyl group at the C-2 position of the thiazole ring conferred good antifungal activity against A. niger. nih.gov

Lipophilicity: Antimicrobial activity often correlates with the lipophilicity of the molecule. Substitution on an associated benzene (B151609) ring with a trifluoromethyl (CF3) group or a chlorine atom was shown to improve antimicrobial effects. consensus.app Similarly, the high antifungal activity of certain thiazole derivatives containing a cyclopropane (B1198618) system was related to their high lipophilicity, which may enhance penetration of the fungal cell membrane. nih.gov

Hybrid Structures: Combining the thiazole moiety with other heterocyclic rings can enhance antimicrobial properties. Studies on thiazoloquinolone derivatives found them to be more potent antibacterials than their dihydrothiazoloquinolone counterparts. mdpi.com

Side Chains: Modifications to side chains attached to the thiazole core are critical. In a series of thiazolyl-thiourea derivatives, those with halogen substitutions (e.g., 3,4-dichlorophenyl) showed the most promising activity against staphylococcal species. arabjchem.org

Table 2: Summary of Structure-Activity Relationships for Antimicrobial Thiazole Derivatives

Structural ModificationEffect on Antimicrobial ActivityExample/Target OrganismReference
Chloro vs. Bromo substituent on phenyl ringChloro substituent was essential for activity; Bromo led to inactivation.Bacteria mdpi.com
4-chlorophenyl or 4-fluorophenyl at C-2 of thiazoleConferred good antifungal activity.Aspergillus niger nih.gov
Increased lipophilicity (e.g., CF3, Cl substitution)Improved antimicrobial activity.General bacteria and fungi nih.govconsensus.app
Thiazoloquinolone vs. DihydrothiazoloquinoloneThiazoloquinolone derivatives were more potent.Bacteria mdpi.com

Research into the mechanisms of action for antimicrobial thiazole derivatives has revealed multiple cellular targets, suggesting their potential to overcome existing resistance pathways.

Cell Membrane and Wall Disruption: A primary mechanism involves the disruption of microbial cell integrity. The amphiphilic nature of some thiazole derivatives facilitates their insertion into the lipid bilayer of cell membranes, leading to cytoplasm leakage and cell death. frontiersin.org This mechanism is proposed for both antibacterial and antifungal activity. frontiersin.org For certain antifungal thiazoles, the mode of action is specifically linked to damage of the fungal cell wall structure and/or the cell membrane. nih.gov Molecular docking studies have predicted that some derivatives act as non-competitive inhibitors of fungal lanosterol (B1674476) C14α-demethylase (CYP51), an enzyme crucial for ergosterol (B1671047) synthesis and membrane integrity. nih.gov Other docking studies predicted the inhibition of the E. coli MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a key component of the bacterial cell wall. nih.gov

Inhibition of Nucleic Acid Synthesis: Several thiazole derivatives have been identified as inhibitors of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govscilit.com These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death. nih.gov The 2-aminothiazole moiety is considered a fundamental requirement for DNA gyrase inhibition. nih.gov

Inhibition of Protein Synthesis and Cell Division: A thiazole orange derivative was found to target the bacterial protein FtsZ, which is critical for cell division. acs.org The compound was shown to inhibit cytokinesis by disrupting the formation of the Z-ring, enhancing the assembly of FtsZ protofilaments, and decreasing the protein's GTPase activity. acs.org

Inhibition of Metabolic Pathways: Thiazole derivatives can also interfere with essential metabolic processes. Some have been shown to inhibit β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a key enzyme in bacterial fatty acid synthesis. scilit.com Additionally, some pyrazole/thiazole derivatives have been identified as potential succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides, which disrupt the mitochondrial electron transport chain. youtube.com

Anticancer Research

The 2-aminothiazole scaffold is a privileged structure in anticancer drug discovery, with derivatives demonstrating potent activity against a wide array of human cancer cell lines, including those of the breast, lung, colon, and leukemia. arabjchem.orgnih.gov The development of drug resistance to current chemotherapies has driven research into small molecules like thiazole derivatives, which may offer new mechanisms of action and reduce side effects. nih.gov

Hybrid molecules incorporating the 2-aminothiazole core have shown significant promise. For example, thiazole-amino acid hybrid derivatives exhibited moderate to strong cytotoxicity against human lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with some compounds showing IC₅₀ values lower than the control drug 5-fluorouracil. youtube.com Another study reported a series of thiazole derivatives with cytotoxic activity against the Leukemia HL-60 cell line. frontiersin.org

The anticancer efficacy of 2-aminothiazole derivatives is finely tuned by their chemical structure, and SAR studies are crucial for optimizing their antiproliferative and cytotoxic effects.

Nature of Substituents: Aromatic substitutions on the scaffold generally improve antitumor activity more than aliphatic substitutions. nih.gov For instance, the introduction of an amino group at the ortho position of an associated benzophenone (B1666685) ring was found to be integral for increased growth inhibition. jchemrev.com

Side Chain Modifications: The length and nature of side chains are critical. In one study, introducing a 3-propanamido function to the 2-aminothiazole core improved activity more than a 2-acetamido moiety. nih.gov Comparing 2-thioureido derivatives, those with a cyclohexyl group were more active than their n-butyl counterparts, possibly due to increased cell membrane permeability. nih.gov

Hybridization: Incorporating other bioactive moieties, such as amino acids, has been shown to be an effective strategy for enhancing the anticancer activity of the parent 2-aminothiazole structure. youtube.com

Table 3: Structure-Activity Relationship Highlights for Anticancer Thiazole Derivatives

Structural FeatureImpact on Anticancer ActivityCell Line ExamplesReference
Aromatic vs. Aliphatic substitutionAromatic substitution generally improves activity.Various nih.gov
Incorporation of amino acidsEffectively improves biological activity over parent 2-aminothiazoles.A549, HeLa, MCF-7 youtube.com
2-Cyclohexyl-thioureido vs. 2-n-butylthioureidoCyclohexyl group confers higher activity.Various nih.gov
Ortho-amino group on benzophenone ringPlays an integral role in increased growth inhibition.Colo 205, NUGC3, HA22T jchemrev.com

Thiazole derivatives exert their anticancer effects through various mechanisms that disrupt cancer cell proliferation and survival.

Cell Cycle Arrest and Apoptosis: A common mechanism is the induction of cell cycle arrest. One potent thiazole derivative was found to arrest human leukemia (HL-60) cells at the G2/M phase of the cell cycle. frontiersin.org This arrest was accompanied by the induction of apoptosis, as evidenced by a four-fold increase in the concentration of caspase-3, a key executioner enzyme in the apoptotic cascade. frontiersin.org

Inhibition of Tubulin Polymerization: Some derivatives function as antimitotic agents by interfering with microtubule dynamics. A series of 2-aminobenzophenone (B122507) derivatives, developed based on the combretastatin (B1194345) molecular skeleton, were found to be potent inhibitors of tubulin polymerization. jchemrev.com This inhibition leads to a significant arrest of cells in the G2/M phase. jchemrev.com

Targeting Signaling Pathways: Thiazole derivatives can also target specific cancer-related signaling pathways. One compound was found to exhibit inhibitory activity against PI3K, a central node in pathways that control cell growth, proliferation, and survival. Another set of hybrid compounds were shown to target DNA repair and cell cycle regulation pathways. acs.org

These diverse mechanisms of action underscore the therapeutic potential of the 2-aminothiazole scaffold in developing next-generation anticancer agents.

Anti-inflammatory Research

The thiazole nucleus is a well-established pharmacophore in the development of anti-inflammatory agents. wisdomlib.orgresearchgate.netsysrevpharm.orgnih.gov Derivatives of the 2-amino-2-(1,3-thiazol-2-yl)ethan-1-ol scaffold have been synthesized and evaluated for their ability to mitigate inflammatory processes. wisdomlib.orgresearchgate.netsysrevpharm.org Studies have shown that these compounds can exhibit significant anti-inflammatory effects, often comparable to or even exceeding those of standard drugs. wisdomlib.org

Research in this area often involves inducing inflammation in animal models, such as carrageenan-induced and formalin-induced paw edema in rats, to assess the efficacy of new synthetic thiazole compounds. wisdomlib.org For instance, certain nitro-substituted thiazole derivatives have demonstrated superior performance in reducing paw volume compared to the standard anti-inflammatory drug Nimesulide. wisdomlib.org The anti-inflammatory properties of these derivatives suggest their potential as alternative therapeutic agents for inflammation-related disorders, possibly with fewer adverse effects than conventional non-steroidal anti-inflammatory drugs (NSAIDs). wisdomlib.orgresearchgate.net

The mechanism of action for the anti-inflammatory effects of some thiazole derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes. nih.gov For example, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has been identified as a non-selective COX-1/COX-2 inhibitor, while 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (B346379) acts as a selective COX-2 inhibitor. nih.gov

Table 1: Anti-inflammatory Activity of Selected Thiazole Derivatives
CompoundModelKey FindingsReference
Nitro-substituted thiazole derivativesCarrageenan-induced rat paw edemaDemonstrated up to 44% and 41% inhibition, outperforming the standard drug Nimesulide. wisdomlib.org
4-(2-(4-chlorophenyl)benzo[d]thiazol-3(2H)-yl)-N-((3-substituted-2-hydrobenzo[d]thiazol-2-yl)methylene)thiazol-2-amine (3c)In vivo anti-inflammatory and analgesic testsShowed more potent activity than the reference drug at a dose of 50 mg/kg. nih.gov
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a)Cell-based COX inhibition assaysActed as a non-selective COX-1/COX-2 inhibitor. nih.gov
4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (6b)Cell-based COX inhibition assaysDemonstrated selective COX-2 inhibition. nih.gov

Antioxidant Research

Thiazole derivatives have garnered significant attention for their antioxidant properties. chemrevlett.commdpi.comaip.org These compounds are investigated for their ability to scavenge free radicals and modulate enzymatic antioxidant defenses. chemrevlett.com The antioxidant potential of the this compound scaffold is an active area of research, with studies exploring how structural modifications impact its efficacy. chemrevlett.commdpi.com

The antioxidant activity is often evaluated using in vitro methods such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical cation scavenging assay and the ferric reducing antioxidant power (FRAP) assay. mdpi.com Research has shown that many synthesized thiazole derivatives exhibit antioxidant activity that surpasses that of well-known antioxidants like 4-methyl-2,6-di-tert-butylphenol. mdpi.com For instance, derivatives incorporating a 2,6-di-tert-butylphenol (B90309) fragment have demonstrated particularly high activity. mdpi.com

One study reported the synthesis of ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate, which exhibited antioxidant activity with an IC50 value of 64.75 ppm in the DPPH assay. aip.org Another study on phenolic thiazoles highlighted that the presence of phenolic groups and a hydrazone moiety contributes significantly to the antioxidant and antiradical activity. nih.gov

Table 2: Antioxidant Activity of Selected Thiazole Derivatives
Compound/Derivative ClassAssayKey FindingsReference
Ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylateDPPHShowed antioxidant activity with an IC50 value of 64.75 ppm. aip.org
Thiazole derivatives with 2,6-di-tert-butylphenol fragmentABTS and FRAP assaysExhibited higher antioxidant activity than 4-methyl-2,6-di-tert-butylphenol. mdpi.com
4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazoleIn vitro and in vivo modelsShowed significant antioxidant potential and acted as a radioprotector against radiation-induced liver damage. mdpi.com
Phenolic thiazoles with a hydrazone moietyIn vitro antioxidant assaysThe phenolic groups and hydrazone function were identified as key contributors to the antioxidant and antiradical activity. nih.gov

Other Investigated Biological Activities

The versatility of the thiazole scaffold has led to its exploration in a wide array of other biological activities.

Neuroprotective: Thiazole and thiadiazole derivatives have been investigated for their neuroprotective effects. researchgate.netnih.gov For example, 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride has shown antioxidant actions that protect against ischemic neuronal damage. nih.gov Another study on a 2-amino-1,3,4-thiadiazole (B1665364) derivative, 4BrABT, demonstrated its ability to protect neurons, astrocytes, and oligodendrocytes from neurotoxic conditions. researchgate.net

Antidepressant: Several studies have focused on the antidepressant potential of thiazole and benzothiazole (B30560) derivatives. nih.govmdpi.comnih.govacs.org Compounds are often evaluated using animal models like the forced swimming test (FST) and tail suspension test (TST). nih.govnih.gov Certain benzo[d]thiazol derivatives have exhibited significant antidepressant effects, with some showing higher efficacy than the standard drug fluoxetine. nih.gov The mechanism of action is thought to involve the serotonergic system. mdpi.comnih.gov

Analgesic: The analgesic properties of thiazole derivatives have also been reported. nih.gov For instance, certain thiazole/oxazole substituted benzothiazole derivatives have been tested for their pain-relieving effects in albino rats. nih.gov

Anticonvulsant: The thiazole ring is considered a key pharmacophore for anticonvulsant activity. mdpi.combiointerfaceresearch.comtandfonline.comnih.gov Numerous thiazole-bearing compounds have been synthesized and screened for their effectiveness in seizure models like the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) induced seizure tests. mdpi.combiointerfaceresearch.comtandfonline.com Some derivatives have shown potent, broad-spectrum anticonvulsant activity, with efficacy comparable or superior to existing antiepileptic drugs like carbamazepine (B1668303) and ethosuximide. mdpi.comtandfonline.com

Antiprotozoal: The 2-aminothiazole scaffold has been identified as a promising starting point for the development of antiprotozoal agents. mdpi.com

Antidiabetic: Thiazole derivatives have a significant history in diabetes management, with well-known drugs like rosiglitazone (B1679542) and pioglitazone (B448) containing this core structure. ijpsjournal.comrjptonline.orgnih.govrasayanjournal.co.inresearchgate.net Research continues to explore new thiazole-based compounds for their hypoglycemic properties. ijpsjournal.comrjptonline.org These compounds have been shown to target various mechanisms, including the inhibition of enzymes like α-amylase and α-glucosidase, and interaction with receptors such as PPARγ. ijpsjournal.comrasayanjournal.co.in

Antihypertensive: The potential of thiazole and thiadiazole derivatives as antihypertensive agents has been investigated. nih.govclockss.orgresearchgate.net Studies have involved synthesizing series of these compounds and examining their effects on blood pressure in spontaneously hypertensive rats. nih.govclockss.org While some compounds have shown activity, further optimization is often needed to surpass the potency of reference drugs. nih.gov

Table 3: Overview of Other Investigated Biological Activities of Thiazole Derivatives
Biological ActivityExample Compound/Derivative ClassKey FindingsReference
Neuroprotective2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochlorideExhibited antioxidant action against ischemic neuronal damage. nih.gov
AntidepressantBenzo[d]thiazol-2(3H)-one derivativesShowed significant antidepressant effects in forced swimming tests, some with higher efficacy than fluoxetine. nih.gov
AnalgesicThiazole/oxazole substituted benzothiazole derivativesDemonstrated pain-relieving properties in animal models. nih.gov
AnticonvulsantThiazole-bearing 4-thiazolidinonesShowed excellent anticonvulsant activity in both pentylenetetrazole-induced and maximal electroshock seizure tests. mdpi.com
AntidiabeticThiazolidinedione (TZD) derivativesExhibited significant inhibition of key enzymes involved in glucose metabolism and enhanced glucose uptake. ijpsjournal.com
Antihypertensive2-arylamino-1,3,4-thiadiazole derivativesShowed antihypertensive activity in spontaneously hypertensive rats. nih.gov

Applications in Biochemical Assays and Ligand Design

Beyond direct therapeutic applications, the this compound scaffold and its derivatives have found utility in the development of tools for biochemical research.

Development of Fluorescent Markers for Biopolymers

Thiazole derivatives, particularly thiazole orange (TO) and its analogues, are widely used as fluorescent probes for nucleic acids. nih.govresearchgate.netnih.govresearcher.life These dyes typically exhibit low fluorescence in solution but show a significant enhancement upon binding to biopolymers like DNA and RNA, a property known as 'turn-on' fluorescence. nih.govresearchgate.net This phenomenon is attributed to the restriction of intramolecular torsional motion upon intercalation or groove binding with the biopolymer. nih.gov

Researchers have designed and synthesized various thiazole orange derivatives to create probes with high specificity for particular nucleic acid structures, such as G-quadruplex DNA. nih.govresearcher.life By introducing different styryl groups to the thiazole orange core, probes with enhanced selectivity and affinity for G-quadruplexes over double-stranded DNA have been developed. nih.gov These fluorescent markers are invaluable tools for cell imaging and biosensing applications, enabling the study of nucleic acid structures and their biological functions. nih.gov

Design of Ligands for Affinity Chromatography and Probe Development

The ability of thiazole derivatives to bind with high affinity and selectivity to various biological targets makes them excellent candidates for the design of ligands for affinity chromatography and the development of affinity probes. mdpi.comnih.gov Affinity chromatography is a powerful technique for purifying biomolecules, and ligands based on the thiazole scaffold can be immobilized on a solid support to selectively capture target proteins or enzymes from complex mixtures.

The design of such ligands often involves structure-activity relationship (SAR) studies and molecular docking simulations to optimize the binding affinity and selectivity for the target of interest. nih.gov For example, thiazole derivatives have been designed to have a high affinity for adenosine (B11128) receptors, which could be leveraged for the development of affinity-based purification methods for these receptors. mdpi.com The development of these specialized chemical tools is crucial for advancing our understanding of biological systems and for the discovery of new drug targets.

Future Perspectives and Emerging Research Directions for 2 Amino 2 1,3 Thiazol 2 Yl Ethan 1 Ol Derivatives

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of derivatives from the 2-amino-2-(1,3-thiazol-2-yl)ethan-1-ol scaffold is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. researchgate.netnih.gov Traditional synthesis methods for thiazoles often rely on harsh conditions and hazardous materials. bepls.com Consequently, significant research is being directed towards cleaner, more sustainable alternatives.

Key areas of development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields of thiazole (B1198619) derivatives. bepls.com

Ultrasonic Irradiation: The use of ultrasound offers an energy-efficient method to promote chemical reactions, often leading to higher yields under milder conditions. bepls.commdpi.com Bouherrou et al. demonstrated an efficient synthesis of Hantzsch thiazole derivatives using ultrasonic irradiation, achieving high yields. bepls.com

Green Catalysts and Solvents: There is a move away from toxic catalysts and organic solvents. Research highlights the use of recyclable, heterogeneous catalysts like silica-supported tungstosilisic acid and environmentally benign solvents such as water or ethanol (B145695). bepls.commdpi.com The use of water as a solvent has been shown to be effective for synthesizing certain thiazole derivatives without the need for a catalyst. bepls.com

Multi-Component Reactions (MCRs): These reactions allow for the synthesis of complex molecules in a single step from three or more reactants, improving atom economy and reducing waste. bepls.comnih.gov This approach is highly valuable for building libraries of diverse derivatives for screening.

Table 1: Overview of Sustainable Synthetic Methods for Thiazole Derivatives

Methodology Description Advantages
Microwave-Assisted Synthesis Utilizes microwave energy to heat reactions. Rapid reaction times, higher yields, fewer by-products. bepls.com
Ultrasonic Irradiation Employs sound waves to induce cavitation and accelerate reactions. Energy efficiency, mild conditions, improved yields. bepls.commdpi.com
Green Catalysts Use of recyclable, non-toxic, or biocatalysts (e.g., enzymes, chitosan). Reusability, reduced environmental pollution, high efficiency. researchgate.netmdpi.com
Green Solvents Replacement of hazardous organic solvents with alternatives like water or ethanol. Reduced toxicity, lower environmental impact, improved safety. researchgate.netbepls.com

These sustainable methods are pivotal for the future, enabling the environmentally responsible production of this compound derivatives for various applications. researchgate.netnih.gov

Integration with High-Throughput Screening and Combinatorial Chemistry

To accelerate the discovery of new bioactive compounds, modern drug development increasingly relies on the integration of combinatorial chemistry and high-throughput screening (HTS). This paradigm is highly applicable to the this compound scaffold, allowing for the rapid generation and evaluation of large libraries of derivatives.

Combinatorial Chemistry: This approach enables the systematic and rapid synthesis of a large number of different but structurally related molecules. nih.gov For thiazole derivatives, both solution-phase and solid-phase parallel synthesis can be employed to create diverse libraries by varying substituents at different positions on the thiazole ring. nih.govnih.gov For example, a library of oxazol-thiazole bis-heterocycles was successfully synthesized using a combinatorial approach, demonstrating the feasibility of creating diverse molecular structures. nih.gov

High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS allows for the rapid testing of these compounds against specific biological targets. This automated process can screen thousands of compounds a day, quickly identifying "hits" with desired activity. For instance, the National Cancer Institute (NCI) utilizes HTS to test compounds against a panel of 60 different cancer cell lines, a process that has been used for newly synthesized thiazole derivatives. nih.gov

The synergy between combinatorial synthesis and HTS creates a powerful engine for drug discovery. By systematically modifying the this compound core and rapidly screening the resulting derivatives, researchers can efficiently explore the structure-activity relationship (SAR) and identify promising lead compounds for further development. bohrium.com

Table 2: Combinatorial Approaches for Thiazole Derivative Synthesis

Technique Description Key Features
Solid-Phase Synthesis Compounds are built on a solid polymer support, simplifying purification. Easy removal of excess reagents; suitable for automation. nih.gov
Solution-Phase Parallel Synthesis Reactions are carried out in solution in parallel arrays (e.g., microtiter plates). Allows for a wider range of reaction conditions; purification can be automated. nih.gov

Exploration of Polypharmacology and Multi-Targeting Drug Design

The traditional "one molecule, one target" approach to drug design is often insufficient for treating complex multifactorial diseases like cancer or neurodegenerative disorders. The emerging field of polypharmacology, or multi-target drug design, aims to develop single chemical entities that can modulate multiple biological targets simultaneously. frontiersin.org The thiazole scaffold is exceptionally well-suited for this strategy. frontiersin.orgnih.gov

Derivatives of this compound can be rationally designed to interact with several targets, potentially leading to:

Enhanced Efficacy: Hitting multiple disease-related pathways can produce a synergistic therapeutic effect.

Reduced Drug Resistance: By targeting multiple proteins, the likelihood of a single mutation rendering the drug ineffective is decreased. nih.gov

Improved Safety Profiles: Lower doses may be possible if the drug acts on multiple fronts.

Recent research has demonstrated the potential of thiazole derivatives as multi-targeted agents. For example, novel thiazole-based compounds have been designed and synthesized as dual inhibitors of EGFR and VEGFR-2, two key targets in cancer therapy. frontiersin.orgnih.gov Other studies have focused on developing dual PI3K/mTOR inhibitors, which block a critical signaling pathway in cancer cell growth and survival. nih.gov Furthermore, some thiazole derivatives have shown a combination of antiproliferative, antioxidant, and antibacterial properties, highlighting their potential as versatile therapeutic agents. frontiersin.orgnih.gov

Table 3: Examples of Multi-Targeted Thiazole Derivatives

Derivative Class Targets Potential Therapeutic Area
Thiazole-based compounds EGFR / VEGFR-2 Cancer. frontiersin.orgnih.gov
Hydrazone-containing thiazoles PI3Kα / mTOR Cancer. nih.gov
Thiazolidinone hybrids HIV-1 Reverse Transcriptase / RNase H HIV/AIDS. mdpi.com

Potential Applications in Materials Science and Specialty Chemical Production

While the primary focus for many thiazole derivatives is medicinal, their unique chemical properties also make them attractive candidates for applications in materials science and as specialty chemicals. wikipedia.org The future may see derivatives of this compound being explored in non-pharmaceutical fields.

Dyes and Pigments: The thiazole ring is a component of several commercial dyes. wikipedia.org Specifically, fused benzothiazole (B30560) derivatives are used in a number of anthraquinone (B42736) dyes for coloring cotton. wikipedia.org The electron-rich nature of the thiazole ring can be harnessed to create novel chromophores, leading to the development of new dyes with specific colors and properties for textiles, printing, and advanced optical materials.

Corrosion Inhibitors: 2-aminothiazole (B372263) derivatives have been shown to be effective corrosion inhibitors for metals like mild steel and copper. researchgate.net They can form a protective layer on the metal surface, preventing degradation. This opens up possibilities for developing specialized coatings and additives for industrial applications.

Fungicides and Agrochemicals: Thiazole derivatives are already established in agriculture as potent fungicides. wikipedia.org Compounds like Thiabendazole and Tricyclazole are used to protect crops. wikipedia.org New derivatives could be developed as more effective or environmentally safer agrochemicals.

Vulcanizing Accelerators: Certain thiazole derivatives, such as mercaptobenzothiazole, are used in the rubber industry to accelerate the vulcanization of sulfur, a process that improves the durability and elasticity of rubber products. eurekaselect.com

Table 4: Non-Pharmaceutical Applications of Thiazole Derivatives

Application Area Example Use Underlying Property
Dyes Used in dyeing cotton. wikipedia.org Aromatic π-system acts as a chromophore. wikipedia.org
Corrosion Inhibition Protection of mild steel and copper. researchgate.net Ability to adsorb onto metal surfaces. researchgate.net
Agrochemicals Control of agricultural pests (fungicides). wikipedia.org Specific biological activity against fungi. wikipedia.org

Q & A

Basic: What are the common synthetic routes for 2-Amino-2-(1,3-thiazol-2-yl)ethan-1-ol, and how do reaction conditions influence product purity?

The compound is typically synthesized via multicomponent reactions involving thiazole derivatives and amines or carbonyl-containing precursors. For example, aryl glyoxals and aryl amines react with 2-aminobenzothiazole in ethanol under reflux to form thiazole-ethanol derivatives. Reaction conditions such as solvent polarity, temperature, and stoichiometry critically influence purity. Polar solvents like ethanol favor nucleophilic interactions, while elevated temperatures (70–90°C) improve reaction kinetics but may increase side-product formation. Purification via recrystallization or column chromatography is often required to isolate the desired product .

Advanced: How can electronic effects of substituents on aryl glyoxals and aryl amines be leveraged to control regioselectivity in the synthesis of thiazole-containing ethanol derivatives?

Electron-withdrawing groups (EWGs) on aryl glyoxals (e.g., nitro or cyano substituents) enhance electrophilicity at the carbonyl carbon, promoting nucleophilic attack by the thiazole amine. Conversely, electron-donating groups (EDGs) on aryl amines (e.g., methoxy or methyl groups) increase amine nucleophilicity, directing regioselectivity toward specific intermediates. For instance, EWGs on both reactants favor cyclization to imidazothiazole derivatives, while mixed electronic profiles yield open-chain intermediates. Computational modeling (DFT) and spectroscopic monitoring (NMR, IR) can validate reaction pathways .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Key techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks. The thiazole ring protons resonate at δ 7.5–8.5 ppm, while the ethanol moiety shows signals at δ 3.5–4.5 ppm.
  • IR : Stretching frequencies for -NH2_2 (~3350 cm1^{-1}) and -OH (~3200 cm^{-1) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns.
    Data interpretation requires cross-referencing with known thiazole derivatives and computational predictions (e.g., ChemDraw simulations) .

Advanced: How do hydrogen bonding interactions influence the crystal packing and stability of this compound, and what methodologies are used to analyze these patterns?

Hydrogen bonding networks (e.g., N-H···O, O-H···N) dominate crystal packing, creating supramolecular assemblies. Graph set analysis (as per Etter’s rules) categorizes interactions into chains, rings, or discrete motifs. Single-crystal X-ray diffraction (SCXRD) reveals bond lengths and angles, while Hirshfeld surfaces quantify interaction propensities. For example, SCXRD of related compounds shows intermolecular O-H···N(thiazole) bonds stabilizing layered structures .

Advanced: What strategies resolve contradictions between spectroscopic data and crystallographic findings when determining the structure of novel thiazole derivatives?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. Strategies include:

  • Variable-temperature NMR : Identifies conformational equilibria.
  • SCXRD refinement : SHELXL software optimizes structural models against diffraction data, resolving bond-length anomalies.
  • DFT calculations : Compare experimental and theoretical spectra to validate tautomeric forms .

Basic: What safety considerations are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Storage : Keep in airtight containers away from oxidizers.
  • Disposal : Follow institutional guidelines for amine-containing waste .

Advanced: How can computational methods predict the reactivity and stability of this compound under varying experimental conditions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations model solvation effects, while QSPR models correlate substituent effects with reaction yields. For instance, solvation-free energy calculations in ethanol/water mixtures can optimize crystallization conditions .

Basic: What role do solvent choice and reaction temperature play in the crystallization of this compound?

Polar aprotic solvents (e.g., DMF) enhance solubility but hinder crystallization. Ethanol/water mixtures (70:30 v/v) promote slow nucleation, yielding larger, higher-quality crystals. Temperatures between 0–4°C reduce nucleation density, favoring single-crystal growth .

Advanced: How does the SHELX software suite facilitate the refinement and validation of crystal structures for amino-thiazole ethanol derivatives?

SHELXL refines atomic coordinates against X-ray data, optimizing bond lengths, angles, and displacement parameters. The L.S. command corrects for extinction effects, while HKLF 4 merges equivalent reflections. Validation tools (e.g., PLATON) check for missed symmetry (ADDSYM) and hydrogen-bond geometry. For chiral centers, the CHIV command verifies enantiomeric purity .

Advanced: What are the challenges in achieving high enantiomeric purity during the synthesis of chiral thiazole ethanol derivatives, and how can these be addressed?

Racemization can occur via keto-enol tautomerism or acidic/basic conditions. Strategies include:

  • Chiral auxiliaries : Temporarily fix stereochemistry during synthesis.
  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions.
  • Chromatographic resolution : Chiral HPLC with cellulose-based columns separates enantiomers. SCXRD confirms absolute configuration via Flack parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.